molecular formula C60H78N14O9 B037831 Bombesin (6-14), nal(6)-psi(13,14)-phe(14)- CAS No. 123770-00-3

Bombesin (6-14), nal(6)-psi(13,14)-phe(14)-

Cat. No. B037831
M. Wt: 1139.3 g/mol
InChI Key: UQMMTOPLVRUYME-ZRFABLFRSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bombesin (6-14), nal(6)-psi(13,14)-phe(14)-, also known as BN(6-14), is a peptide fragment that is derived from the larger peptide hormone bombesin. Bombesin and its derivatives have been studied extensively due to their potential therapeutic applications in various diseases, including cancer. BN(6-14) has been found to possess unique properties that make it a promising candidate for further research.

Mechanism Of Action

Bombesin (6-14), nal(6)-psi(13,14)-phe(14)-(6-14) binds specifically to the GRPR, which is a G protein-coupled receptor (GPCR). Upon binding, the receptor is activated, leading to the activation of downstream signaling pathways. This results in a variety of cellular responses, including cell proliferation, migration, and survival.

Biochemical And Physiological Effects

Bombesin (6-14), nal(6)-psi(13,14)-phe(14)-(6-14) has been found to have a variety of biochemical and physiological effects. It has been shown to stimulate the release of various hormones, including gastrin and insulin. It has also been found to have a role in the regulation of food intake and body weight.

Advantages And Limitations For Lab Experiments

One advantage of using Bombesin (6-14), nal(6)-psi(13,14)-phe(14)-(6-14) in lab experiments is its specificity for the GRPR. This allows for targeted imaging and therapy of cancer cells. However, one limitation is the potential for off-target effects, as the GRPR is also expressed in normal tissues.

Future Directions

There are several future directions for research on Bombesin (6-14), nal(6)-psi(13,14)-phe(14)-(6-14). One area of interest is the development of novel imaging and therapeutic agents based on Bombesin (6-14), nal(6)-psi(13,14)-phe(14)-(6-14) for cancer diagnosis and treatment. Another area of research is the elucidation of the downstream signaling pathways activated by Bombesin (6-14), nal(6)-psi(13,14)-phe(14)-(6-14) binding to the GRPR. This could lead to the development of new therapies for cancer and other diseases. Additionally, further studies are needed to determine the safety and efficacy of Bombesin (6-14), nal(6)-psi(13,14)-phe(14)-(6-14) in clinical trials.

Synthesis Methods

Bombesin (6-14), nal(6)-psi(13,14)-phe(14)-(6-14) can be synthesized using solid-phase peptide synthesis (SPPS) techniques. The process involves the stepwise addition of protected amino acids onto a solid support, which is then cleaved to release the peptide. The peptide is then purified using high-performance liquid chromatography (HPLC).

Scientific Research Applications

Bombesin (6-14), nal(6)-psi(13,14)-phe(14)-(6-14) has been studied extensively for its potential applications in cancer diagnosis and treatment. It has been found to bind specifically to the gastrin-releasing peptide receptor (GRPR), which is overexpressed in various types of cancer cells. This makes Bombesin (6-14), nal(6)-psi(13,14)-phe(14)-(6-14) a promising candidate for targeted imaging and therapy of cancer.

properties

CAS RN

123770-00-3

Product Name

Bombesin (6-14), nal(6)-psi(13,14)-phe(14)-

Molecular Formula

C60H78N14O9

Molecular Weight

1139.3 g/mol

IUPAC Name

(2S)-2-[[(2R)-2-amino-3-naphthalen-1-ylpropanoyl]amino]-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-2-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-4-methylpentan-2-yl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]pentanediamide

InChI

InChI=1S/C60H78N14O9/c1-34(2)24-42(31-66-48(54(63)77)25-37-14-7-6-8-15-37)70-50(28-41-30-64-33-68-41)59(82)73-52(76)32-67-60(83)53(35(3)4)74-55(78)36(5)69-58(81)49(27-40-29-65-46-21-12-11-20-44(40)46)72-57(80)47(22-23-51(62)75)71-56(79)45(61)26-39-18-13-17-38-16-9-10-19-43(38)39/h6-21,29-30,33-36,42,45,47-50,53,65-66,70H,22-28,31-32,61H2,1-5H3,(H2,62,75)(H2,63,77)(H,64,68)(H,67,83)(H,69,81)(H,71,79)(H,72,80)(H,74,78)(H,73,76,82)/t36-,42-,45+,47-,48-,49-,50-,53-/m0/s1

InChI Key

UQMMTOPLVRUYME-ZRFABLFRSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)NC(=O)[C@H](CC1=CN=CN1)N[C@@H](CC(C)C)CN[C@@H](CC2=CC=CC=C2)C(=O)N)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H](CC5=CC=CC6=CC=CC=C65)N

SMILES

CC(C)CC(CNC(CC1=CC=CC=C1)C(=O)N)NC(CC2=CN=CN2)C(=O)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CCC(=O)N)NC(=O)C(CC5=CC=CC6=CC=CC=C65)N

Canonical SMILES

CC(C)CC(CNC(CC1=CC=CC=C1)C(=O)N)NC(CC2=CN=CN2)C(=O)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CCC(=O)N)NC(=O)C(CC5=CC=CC6=CC=CC=C65)N

Other CAS RN

123770-00-3

synonyms

6-Nal-13,14-Psi-14-Phe-bombesin (6-14)
6-NPPBN
bombesin (6-14), Nal(6)-Psi(13,14)-Phe(14)-
bombesin (6-14), naphthylalanyl(6)-Psi(13,14)-phenylalanine(14)-

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.